2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol

Asymmetric catalysis Chiral ligand design Organozinc chemistry

2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol (CAS 1249219-71-3, molecular formula C₁₁H₂₁NO, MW 183.29 g/mol) is a chiral, bicyclic γ/δ-amino alcohol comprising a norbornane (bicyclo[2.2.1]heptane) scaffold linked via a secondary amine to a 2-substituted butan-1-ol chain. The norbornane framework imparts significant conformational rigidity—a property leveraged in related norbornane-derived amino alcohols that serve as chiral ligands in enantioselective catalysis and as constrained building blocks in medicinal chemistry.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Cat. No. B12272291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCCC(CO)NC1CC2CCC1C2
InChIInChI=1S/C11H21NO/c1-2-10(7-13)12-11-6-8-3-4-9(11)5-8/h8-13H,2-7H2,1H3
InChIKeyFYFJUBHVTOMMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol (CAS 1249219-71-3): Structural Identity and Compound-Class Context for Procurement Decisions


2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol (CAS 1249219-71-3, molecular formula C₁₁H₂₁NO, MW 183.29 g/mol) is a chiral, bicyclic γ/δ-amino alcohol comprising a norbornane (bicyclo[2.2.1]heptane) scaffold linked via a secondary amine to a 2-substituted butan-1-ol chain [1]. The norbornane framework imparts significant conformational rigidity—a property leveraged in related norbornane-derived amino alcohols that serve as chiral ligands in enantioselective catalysis and as constrained building blocks in medicinal chemistry [2][3]. Commercially, this compound is supplied as a research-grade specialty intermediate with certified purity levels of 95–97% by multiple vendors including Bidepharm, ChemScene, and AKSci [1].

Why 2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol Cannot Be Interchanged with Shorter-Chain or Regioisomeric Norbornane Amino Alcohols


Within the norbornane amino alcohol family, the length of the amino-alcohol linker and the position of the hydroxyl group fundamentally determine chelate ring size, conformational flexibility, and lipophilicity—parameters that directly control catalytic enantioselectivity and pharmacokinetic behavior. The target compound with its four-carbon linker and terminal primary alcohol (δ-amino alcohol geometry) forms a seven-membered Zn-chelate ring in organozinc catalysis, in contrast to the five-membered chelate of β-amino alcohols or the six-membered chelate of γ-amino alcohol analogs such as 2-({bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol [1][2]. This difference in chelate ring size produces a non-linear relationship with enantioselectivity that cannot be predicted by simple extrapolation from shorter-chain analogs [1]. Furthermore, the target compound's higher computed LogP (XLogP3-AA = 1.8) versus the propan-1-ol analog (LogP ≈ 1.08) [2] alters both physicochemical handling properties and its suitability for medicinal chemistry campaigns targeting lipophilic binding pockets.

Head-to-Head Quantitative Evidence: Where 2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol Differentiates from Its Closest Analogs


Linker-Length Differentiation: δ-Amino Alcohol (C4) vs. γ-Amino Alcohol (C3) Geometry and Chelate Ring Size

The target compound possesses a four-bond spacing between the secondary amine nitrogen and the primary alcohol oxygen, classifying it as a δ-amino alcohol. In enantioselective diethylzinc addition to benzaldehyde, this linker length dictates the formation of a seven-membered Zn-chelate ring, as opposed to the six-membered chelate formed by the closest commercially available analog, 2-({bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol (CAS 1247483-84-6, γ-amino alcohol, three-bond linker) [1]. Systematic studies on norbornane-derived β-, γ-, and δ-amino alcohols have established that enantioselectivity exhibits a non-linear correlation with chelate ring size, meaning the δ-amino alcohol geometry cannot be assumed to perform identically or proportionally to γ- or β-analogs [1][2].

Asymmetric catalysis Chiral ligand design Organozinc chemistry

Lipophilicity Differentiation: Computed XLogP3-AA of 1.8 vs. 1.08 for the Propan-1-ol Analog

The target compound exhibits a computed XLogP3-AA value of 1.8, substantially higher than the 1.08 LogP reported for the closest analog 2-({bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol [1]. This ~0.7 log-unit increase reflects the additional methylene group in the butanol chain and translates to an approximately 5-fold higher predicted octanol-water partition coefficient. The increased lipophilicity broadens the compound's applicability in medicinal chemistry campaigns requiring balanced permeability, particularly for targets with hydrophobic binding pockets.

Physicochemical profiling Drug-likeness Medicinal chemistry

Primary Alcohol (1°) vs. Secondary Alcohol (2°) Regioisomer: Impact on Derivatization Reactivity and Hydrogen-Bonding Geometry

The target compound bears a terminal primary alcohol at the C1 position of the butanol chain. This distinguishes it from the regioisomeric analog 4-({bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol (CAS 1343615-23-5, identical molecular formula C₁₁H₂₁NO, MW 183.29), which carries a secondary alcohol at the internal C2 position [1]. Primary alcohols exhibit higher reactivity toward esterification, etherification, and oxidation reactions, and present distinct hydrogen-bond donor geometry that influences both supramolecular interactions and chiral induction in catalytic transition states [2].

Derivatization chemistry Prodrug design Synthetic intermediate

Molecular Weight and Rotatable Bond Differentiation from Lower-Homolog Analogs

The target compound (MW 183.29, 4 rotatable bonds) fills a distinct physicochemical niche between the shorter-chain 2-({bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol (MW 169.27, 3 rotatable bonds) and the diol analog 2-({bicyclo[2.2.1]heptan-2-yl}amino)propane-1,3-diol (MW 185.26, XLogP3-AA = 0.2) [1][2]. The incremental increase of one methylene unit (+14 Da, +1 rotatable bond) relative to the propan-1-ol analog provides a controlled parameter for lead optimization libraries where fine-tuning of molecular size and conformational entropy is required.

Molecular descriptor Fragment-based drug design Chemical library enumeration

Vendor Purity Specification: 97% (Bidepharm) with Batch-Specific QC Documentation (NMR, HPLC, GC)

Bidepharm supplies 2-({bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC traceability . This purity tier exceeds the 95% specification offered by alternative suppliers such as AKSci for the same compound and provides a quantitative purity advantage for applications where impurity profiles may confound biological assay interpretation or catalytic performance.

Quality control Procurement specification Analytical verification

Chiral Scaffold: Two Stereogenic Centers Enable Four Distinct Stereoisomers for Enantioselective Application Development

The target compound contains two stereogenic centers: the C2 carbon of the norbornane ring (bearing the amino substituent) and the C2 carbon of the butanol chain (bearing the ethyl group). This yields four possible stereoisomers. In contrast, 2-({bicyclo[2.2.1]heptan-2-yl}amino)ethanol (CAS 37031-10-0) possesses only one stereogenic center (the norbornane C2), and 2-({bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol has two centers but with a methyl rather than ethyl substituent . Systematic studies on norbornane-derived amino alcohols demonstrate that the steric bulk and configuration at the carbon bearing the hydroxyl group are primary determinants of enantioselectivity in asymmetric catalysis [1]. The ethyl substituent on the target compound provides increased steric differentiation compared to the methyl substituent on the propan-1-ol analog, potentially enabling finer stereochemical control.

Chiral pool synthesis Stereochemical diversity Asymmetric methodology

Procurement-Driven Application Scenarios for 2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol Based on Quantified Differentiation Evidence


Chiral δ-Amino Alcohol Ligand for Enantioselective Organozinc Catalysis

The compound's four-bond N-to-O linker positions it as a δ-amino alcohol scaffold for asymmetric diethylzinc addition to aldehydes. Unlike the more extensively studied β-amino alcohol ligands (e.g., DAIB) that form five-membered Zn-chelates, or the γ-amino alcohol analog 2-({bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol that forms six-membered chelates, this compound generates a seven-membered catalytic chelate ring whose enantioselectivity behavior is non-linearly related to chelate size [1]. Researchers developing structure–catalysis correlations across chelate ring sizes should procure this compound specifically when a δ-amino alcohol geometry is required, as substitution with the propan-1-ol analog will produce a different chelate dimension and confound mechanistic interpretation [1][2].

Medicinal Chemistry Building Block for Constrained Norbornane-Containing Compound Libraries

With a computed LogP of 1.8, MW of 183.29, TPSA of 32.3 Ų, and two hydrogen-bond donors/acceptors, this compound resides within favorable lead-like property space [1]. Its LogP is approximately 0.7 units higher than the propan-1-ol analog (LogP 1.08), making it a better-matched scaffold for medicinal chemistry programs targeting moderately lipophilic binding sites where the shorter-chain analog may be too polar [2]. The norbornane core provides conformational rigidity that can enhance target-binding affinity and selectivity, as exploited in clinical candidates such as AMG 221 (an 11β-HSD1 inhibitor) that contain a closely related bicyclo[2.2.1]heptan-2-ylamino motif . Procurement at 97% purity with multi-technique QC documentation (NMR, HPLC, GC) from Bidepharm ensures reproducibility across library synthesis campaigns [3].

Derivatization Platform Exploiting Primary Alcohol Reactivity for Prodrug or Bioconjugate Synthesis

The terminal primary alcohol offers kinetically more favorable acylation and alkylation than the secondary alcohol present in the regioisomeric 4-({bicyclo[2.2.1]heptan-2-yl}amino)butan-2-ol (CAS 1343615-23-5) [1][2]. For research groups synthesizing ester prodrugs, polymer–drug conjugates, or chiral stationary phases, the primary alcohol enables higher-yielding, more predictable functionalization with reduced steric hindrance . This reduces the number of synthetic steps and improves atom economy relative to workflows dependent on secondary alcohol derivatization.

Stereochemical Diversity Source for Enantioselective Reaction Development

The two stereogenic centers generate four possible stereoisomers, offering a broader stereochemical matrix than single-center analogs such as 2-({bicyclo[2.2.1]heptan-2-yl}amino)ethanol [1][2]. The ethyl substituent at the butanol C2 position provides enhanced steric differentiation versus the methyl group in the propan-1-ol analog, potentially translating to improved diastereofacial selectivity in catalytic applications . Groups conducting systematic stereochemical SAR studies should select this scaffold when exploring the effect of substituent size on enantioselectivity within the norbornane amino alcohol class.

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